molecular formula C12H14N2O2 B8389316 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

Cat. No. B8389316
M. Wt: 218.25 g/mol
InChI Key: GJYNUKYVXIQGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H14N2O2/c15-14(16)12-10-7-13(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

GJYNUKYVXIQGQH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2[N+](=O)[O-])CN1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione (6.00 g) in THF was added a solution of borane in THF (1 M, 100 mL) dropwise. The reaction mixture was refluxed for 1 h, then cooled to rt and quenched with MeOH. The mixture was concentrated in vacuo and the residue was chromatographed by a silica gel column (eluting agent: 2:1 (v/v) PE/EA) to afford the title compound as pale yellow oil (4.30 g, 80.00%), HPLC: 94.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 219.2 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.51 (m, 2H), 3.14 (d, J=1.8 Hz, 2H), 3.60 (s, 2H), 4.63 (s, 1H), 7.3 (m, 5H) ppm.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione (3.0 g, 12.2 mmol) in dry THF (30 ml) was added NaBH4 (1.15 g, 30.48 mmol). The reaction was stirred for 15 min at r.t. under N2. BF3.THF complex (3.15 ml, 13.4 mmol) was added dropwise and the reaction heated at 40° C. for 4 h. Further NaBH4 (0.15 g) was added followed by BF3.THF complex (0.32 ml). Heating was continued at 45° C. for 30 min. A mixture of THF/H2O (1/1, 60 ml) was added dropwise with stirring. The resulting mixture was heated at 50° C. for 1 h before standing at r.t. for 16 h. The THF was removed to leave mainly water. This was extracted with EtOAc, dried (MgSO4) and evaporated to dryness to give the title compound as a yellow oil (2.47 g, 93%). m/z 219 [M+H]+, 1H NMR (300 MHz, CDCl3) δ: 2.50 (4H, s), 3.15 (2H, d), 3.65 (1H, s), 4.55 (1H, s), 7.2-7.4 (5H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Yield
93%

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